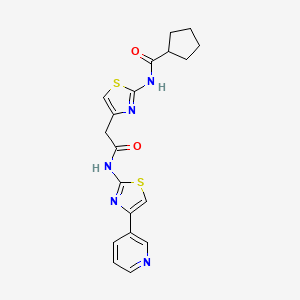

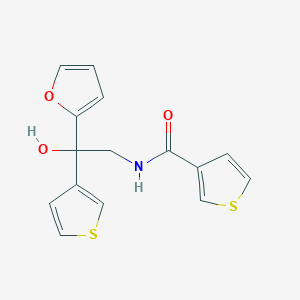

![molecular formula C23H24F2N4O2 B3012622 N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1189907-74-1](/img/structure/B3012622.png)

N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is not directly described in the provided papers. However, similar acetamide compounds have been synthesized through various methods. For instance, a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared using a one-pot reaction sequence that involved a Beckmann rearrangement followed by trifluoroacetylation . Another compound, perfluoro-[N-(4-pyridyl)acetamide], was synthesized through direct fluorination of its sodium salt precursor . These methods suggest that the synthesis of complex acetamides often involves multi-step reactions and specific reagents to introduce the desired functional groups and achieve the target molecular architecture.

Molecular Structure Analysis

The molecular structure of the compound likely features a triazaspirodecanone core, substituted with various phenyl groups and fluorine atoms. The presence of fluorine atoms can significantly affect the electronic properties of the molecule due to their high electronegativity. In the case of the perfluoro-[N-(4-pyridyl)acetamide], the fluorine atoms contribute to the reactivity of the compound as an electrophilic fluorinating agent . The triazaspirodecanone core itself is a complex structure that may influence the overall conformation and stereochemistry of the molecule.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can vary widely depending on their substitution patterns. For example, the perfluoro-[N-(4-pyridyl)acetamide] mentioned in paper acts as a site-selective electrophilic fluorinating agent, capable of fluorinating various substrates under mild conditions. This suggests that the N-(2,4-difluorophenyl) acetamide derivative could also participate in electrophilic substitution reactions, potentially as a fluorinating agent or through other mechanisms depending on its specific functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide are not directly reported, we can infer from related compounds that such properties are influenced by the presence of fluorine atoms and the overall molecular structure. For instance, the fluorine atoms in the perfluoro-[N-(4-pyridyl)acetamide] likely increase its lipophilicity and could affect its boiling point, melting point, and solubility . The stereochemistry of the molecule, as seen in the dynamic stereochemistry of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide, can also impact its physical properties, such as melting point and solubility, as well as its chemical reactivity .

Scientific Research Applications

Antiplasmodial Properties

A study by Mphahlele et al. (2017) on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which shares a similar complex structure with the compound , evaluated these compounds for potential in vitro antiplasmodial properties. They discovered that certain fluorophenyl groups in compounds are crucial for biological activity against Plasmodium falciparum, suggesting a potential application of similar compounds in malaria research (Mphahlele, Mmonwa, & Choong, 2017).

Insecticidal Activity

Research by Samaritoni et al. (1999) on N-(Isothiazol-5-yl)phenylacetamides, which include structural motifs akin to the queried compound, found that certain modifications can retain or enhance insecticidal efficacy. This indicates potential applications in developing new pesticides or insecticides (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

Antiviral Evaluation

Apaydın et al. (2020) synthesized and evaluated N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. Compounds with spirothiazolidinone scaffolds, similar in complexity to the target compound, showed strong activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests that compounds with similar structural frameworks could be explored for their antiviral potential (Apaydın, Loy, Stevaert, & Naesens, 2020).

Cholinesterase Inhibition

A study by Riaz et al. (2020) on N-aryl derivatives of triazole compounds, which share pharmacophoric features with the specified compound, found moderate to good activities against acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in Alzheimer's disease research and management (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F2N4O2/c1-14-3-4-16(11-15(14)2)21-22(31)28-23(27-21)7-9-29(10-8-23)13-20(30)26-19-6-5-17(24)12-18(19)25/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTFQPHIUFALFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

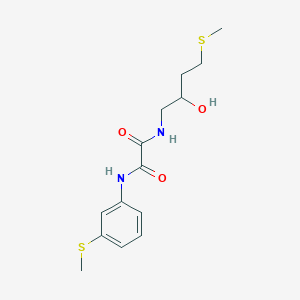

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)

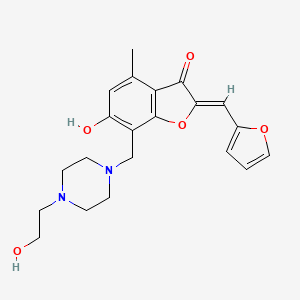

![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)

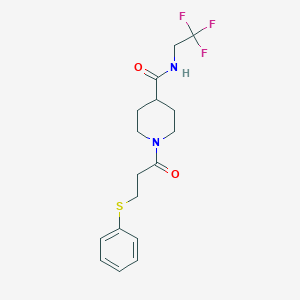

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)

![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)